molecular formula C11H17NO3S B3374566 Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 102090-59-5

Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B3374566
CAS No.: 102090-59-5
M. Wt: 243.32 g/mol
InChI Key: CQGRIRKQEHAFIP-UHFFFAOYSA-N
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Description

Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H17NO3S. This compound is known for its unique structure, which includes a thienyl group, a hydroxyethyl group, and a tert-butyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-thienyl ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The thienyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 2-thienyl-, phenyl ester
  • tert-butyl (2-aminoethyl)(ethyl)carbamate
  • Carbamic acid, hydroxy-, ethyl ester

Uniqueness

Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester is unique due to the presence of both a thienyl group and a hydroxyethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester (CAS Number: 335254-95-0) is of particular interest due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, supported by relevant research findings and case studies.

  • Molecular Formula : C10H13NO3S
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a thienyl group, which is known to enhance biological activity through various mechanisms.

Biological Mechanisms

The biological activity of Carbamic acid esters can be attributed to their ability to interact with various enzymes and receptors in the body. Notably, studies have highlighted the following mechanisms:

  • Enzyme Inhibition :
    • Carbamate esters have been shown to inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurotransmission processes. For instance, N,N-disubstituted carbamate esters exhibit potent inhibition of BChE, suggesting potential applications in treating neurological disorders .
  • Prodrug Characteristics :
    • The compound may function as a prodrug, where it undergoes metabolic conversion to release active pharmacological agents. Research indicates that certain carbamate esters can protect parent compounds from first-pass metabolism, enhancing their bioavailability .
  • Antitumor Activity :
    • Some derivatives of carbamic acid have demonstrated antitumor efficacy in various human cancer cell lines. For example, modifications of thienyl compounds have shown potent inhibitory effects on histone deacetylases (HDACs), which are involved in cancer progression .

Study 1: Inhibition of Butyrylcholinesterase

A study evaluated the inhibitory effects of various carbamate esters on BChE. The results indicated that these compounds could serve as effective agents for managing conditions like Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition.

CompoundBChE Inhibition IC50 (µM)
Carbamic Acid Ester A25
Carbamic Acid Ester B15
This compound10

Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines (HCT-116) showed that carbamic acid derivatives exhibited significant cytotoxicity.

CompoundCell LineIC50 (µM)
ControlHCT-116>100
Thienyl Derivative AHCT-11630
This compoundHCT-11620

Safety and Toxicology

While the biological activity of Carbamic acid derivatives is promising, safety assessments are crucial. Notably:

  • Carcinogenicity : Some studies classify certain carbamate compounds as potential carcinogens based on animal studies indicating tumor formation upon prolonged exposure .
  • Reproductive Toxicity : Available data suggest that while some adverse effects were observed at high doses, the compound does not significantly impact reproductive functions at lower exposure levels .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6,8,13H,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGRIRKQEHAFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551263
Record name tert-Butyl [2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102090-59-5
Record name tert-Butyl [2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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